Kinase Selectivity Fingerprint: Weak EGFR/VEGFR1 Activity but Distinct VEGFR3 Affinity
In a radiometric protein kinase assay panel, 6-amino-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one exhibited IC₅₀ values >10,000 nM against both human EGFR and VEGFR1, while showing a measurable IC₅₀ of 1,980 nM against VEGFR3 [1]. In contrast, potent pyridoquinazoline EGFR inhibitors reported by Rani et al. (2013) achieved IC₅₀ values in the 4.5–11.0 nM range under comparable in vitro tyrosine kinase inhibition conditions [2]. This ~2,000-fold difference in EGFR potency positions the target compound not as a lead inhibitor but as a valuable selectivity-control reagent for distinguishing EGFR-dependent from EGFR-independent phenotypes.
| Evidence Dimension | EGFR tyrosine kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ >10,000 nM (human EGFR) |
| Comparator Or Baseline | Potent pyridoquinazoline derivatives IC₅₀ = 4.5–11.0 nM (Rani et al., 2013) |
| Quantified Difference | >900-fold weaker EGFR inhibition |
| Conditions | Radiometric [γ-³²P]ATP kinase assay (target compound); in vitro EGFR tyrosine kinase inhibition assay (comparator) |
Why This Matters
Researchers designing kinase selectivity panels need a structurally matched negative control; this compound's defined weak EGFR activity combined with moderate VEGFR3 affinity (1,980 nM) enables unambiguous interpretation of target engagement data.
- [1] BindingDB Entry BDBM50129830 (ChEMBL3628798). Affinity data: EGFR IC₅₀ >1.00E+4 nM, VEGFR1 IC₅₀ >1.00E+4 nM, VEGFR3 IC₅₀ 1.98E+3 nM. Radiometric assay using [γ-³²P]ATP. View Source
- [2] Rani S, Sridhar L, Srivastava R, Singh V. Design, synthesis, and biological evaluation of pyridoquinazoline derivatives as potent epidermal growth factor receptor inhibitors. Cancer Biother Radiopharm. 2013 Jul-Aug;28(6):494-9. doi: 10.1089/cbr.2012.1430. PMID: 23641780. View Source
